N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active site, leading to changes in the target’s function . For instance, certain compounds have been found to have a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Given the potential target nampt, it can be inferred that the compound may affect theNAD+ salvage pathway . This pathway is crucial for many biological processes, including metabolism and aging .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown potent activity against certain strains of bacteria . For instance, some compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the phenyl group: The pyrazole derivative is then subjected to a Friedel-Crafts acylation reaction with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the oxazole ring: The intermediate product is then reacted with an α-haloketone under basic conditions to form the oxazole ring.
Carboxamide formation: Finally, the oxazole derivative is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-thiazole-5-carboxamide: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide is unique due to the presence of both the pyrazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-14(7-10-18-20)13-4-2-12(3-5-13)6-9-17-16(21)15-8-11-19-22-15/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDIHESOKSJUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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